8-methyl-2-oxo-4-(3-oxo-3H-benzo[f]chromen-2-yl)-2H-chromen-7-yl acetate
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Overview
Description
8-methyl-2-oxo-4-(3-oxo-3H-benzo[f]chromen-2-yl)-2H-chromen-7-yl acetate is a complex organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique structure that combines chromen and benzochromen moieties, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
The synthesis of 8-methyl-2-oxo-4-(3-oxo-3H-benzo[f]chromen-2-yl)-2H-chromen-7-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors or batch processes to ensure consistent yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the chromen ring. Common reagents used in these reactions include acids, bases, and organic solvents.
Scientific Research Applications
8-methyl-2-oxo-4-(3-oxo-3H-benzo[f]chromen-2-yl)-2H-chromen-7-yl acetate has several scientific research applications:
Chemistry: It is used as a probe molecule to study solvent effects and molecular interactions.
Biology: The compound has shown potential in biological assays for its antioxidant and anti-inflammatory properties.
Medicine: Research indicates its potential use in developing cardioprotective drugs due to its ability to attenuate oxidative damage and improve cardiac function.
Industry: It is explored for its use in developing new materials with specific optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress pathways, enhancing antioxidant defense mechanisms, and reducing inflammation. The compound’s ability to interact with specific enzymes and receptors in the body contributes to its therapeutic potential .
Comparison with Similar Compounds
Similar compounds include other coumarin derivatives such as:
- 4-methyl-N’-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzenesulfonohydrazide
- 2-(3-oxo-3H-benzo[f]chromen-1-ylmethoxy)-benzoic acid methyl ester These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of chromen and benzochromen moieties in 8-methyl-2-oxo-4-(3-oxo-3H-benzo[f]chromen-2-yl)-2H-chromen-7-yl acetate distinguishes it from other coumarin derivatives .
Properties
Molecular Formula |
C25H16O6 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
[8-methyl-2-oxo-4-(3-oxobenzo[f]chromen-2-yl)chromen-7-yl] acetate |
InChI |
InChI=1S/C25H16O6/c1-13-21(29-14(2)26)10-8-17-18(12-23(27)31-24(13)17)20-11-19-16-6-4-3-5-15(16)7-9-22(19)30-25(20)28/h3-12H,1-2H3 |
InChI Key |
KXKNCZJVQUJDBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)OC(=O)C |
Origin of Product |
United States |
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